molecular formula C14H14BrN3O3S B2856241 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole CAS No. 1351599-03-5

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole

Cat. No. B2856241
CAS RN: 1351599-03-5
M. Wt: 384.25
InChI Key: FEAKWRNXLWELTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole is a chemical compound that has shown potential in various scientific research applications. It is a cyclopropyl-containing oxadiazole compound that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in cancer cell growth, inflammation, and fungal growth.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in animal models. It has been shown to inhibit cancer cell growth, reduce inflammation, and inhibit fungal growth. Additionally, it has been shown to have low toxicity in animal models, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole in lab experiments is its potential to inhibit cancer cell growth, reduce inflammation, and inhibit fungal growth. Additionally, it has low toxicity in animal models, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole. One direction is to further study its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential in treating other diseases, such as bacterial infections and viral infections. Additionally, further research is needed to determine its potential as a therapeutic agent in humans.

Synthesis Methods

The synthesis of 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole involves a multi-step process. The first step involves the reaction of 4-bromobenzenesulfonyl chloride with azetidine to form 1-((4-bromophenyl)sulfonyl)azetidine. The second step involves the reaction of 1-((4-bromophenyl)sulfonyl)azetidine with cyclopropyl isocyanate to form this compound. The final product is obtained after purification and characterization.

Scientific Research Applications

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, it has been studied for its antifungal properties and has shown potential in inhibiting the growth of various fungal strains.

properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S/c15-11-3-5-12(6-4-11)22(19,20)18-7-10(8-18)14-16-13(17-21-14)9-1-2-9/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAKWRNXLWELTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.